6-(Trifluoromethyl)imidazo[2,1-b]thiazole

Catalog No.
S784921
CAS No.
109113-98-6
M.F
C6H3F3N2S
M. Wt
192.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)imidazo[2,1-b]thiazole

CAS Number

109113-98-6

Product Name

6-(Trifluoromethyl)imidazo[2,1-b]thiazole

IUPAC Name

6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole

Molecular Formula

C6H3F3N2S

Molecular Weight

192.16 g/mol

InChI

InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H

InChI Key

GUVJALXXDXFZPN-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=CN21)C(F)(F)F

Synonyms

6-(trifluoromethyl)imidazo[2,1-b]thiazole

Canonical SMILES

C1=CSC2=NC(=CN21)C(F)(F)F

Medicinal Chemistry:

6-(Trifluoromethyl)imidazo[2,1-b]thiazole (6-(TFMT)) is a heterocyclic scaffold, meaning it contains a ring structure with atoms from different elements. This scaffold has gained significant interest in medicinal chemistry due to its potential for developing new drugs with diverse therapeutic applications [].

Studies have shown that 6-(TFMT) derivatives exhibit a broad range of biological activities, including:

  • Antibacterial activity: Derivatives of 6-(TFMT) have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Antifungal activity: Certain 6-(TFMT) derivatives have demonstrated antifungal activity against several fungal strains.
  • Anti-inflammatory activity: Research suggests that some 6-(TFMT) derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Anticancer activity: Studies have reported that specific 6-(TFMT) derivatives exhibit anticancer activity against various cancer cell lines.

Material Science:

The unique properties of 6-(TFMT) have also attracted interest in material science applications. For instance, researchers have explored its potential use in:

  • Organic electronics: Due to its aromatic character and electron-withdrawing trifluoromethyl group, 6-(TFMT) has been investigated as a building block for organic semiconductors.
  • Ionic liquids: Derivatives of 6-(TFMT) have been studied for their potential application in ionic liquids, which are salts with unique properties like high thermal stability and conductivity.

Research Tool:

-(TFMT) can also serve as a valuable tool in scientific research:

  • Chemical modification: The reactive sites on 6-(TFMT) allow for its use as a versatile platform for further chemical modifications, enabling the creation of diverse libraries of new compounds for various research purposes.
  • Bioconjugation: The ability to modify 6-(TFMT) facilitates its conjugation with other biomolecules, such as peptides or proteins, which can be useful in studying biological processes.

XLogP3

2.8

Wikipedia

6-(Trifluoromethyl)imidazo[2,1-b]thiazole

Dates

Modify: 2023-08-15

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